3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride
Description
Properties
Molecular Formula |
C13H17ClFN3O |
|---|---|
Molecular Weight |
285.74 g/mol |
IUPAC Name |
3-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-10-13(9-17(16-10)6-5-14)15-8-11-3-2-4-12(18)7-11;/h2-4,7,9,15,18H,5-6,8H2,1H3;1H |
InChI Key |
NHOLRHJSULBNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Core Precursors
The synthesis begins with two primary precursors:
Auxiliary Reagents
- Reducing agents : Sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogen gas with palladium catalysts.
- Acid catalysts : Hydrochloric acid (HCl) for salt formation.
- Solvents : THF, dimethylformamide (DMF), and methanol.
Stepwise Synthesis Protocol
Pyrazole Ring Functionalization
The 1-(2-fluoroethyl)-3-methylpyrazole intermediate is synthesized via alkylation:
Reductive Amination
The aminomethyl linkage is formed between the pyrazole and phenol moieties:
- Condensation : 1-(2-Fluoroethyl)-3-methylpyrazol-4-amine (1.0 equiv) and 3-hydroxybenzaldehyde (1.1 equiv) are stirred in methanol at 25°C for 6 hours.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the reaction proceeds at 40°C for 8 hours. The crude product is extracted with ethyl acetate and washed with brine. Yield: 65–70%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt:
- Acid treatment : The product is dissolved in diethyl ether, and HCl gas is bubbled through the solution at 0°C.
- Precipitation : The hydrochloride salt precipitates, is filtered, and dried under vacuum. Yield: 85–90%.
Reaction Optimization Strategies
Solvent Effects on Alkylation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 60 | 72 | 98 |
| DMF | 80 | 64 | 95 |
| Acetonitrile | 50 | 58 | 92 |
THF maximizes yield due to optimal polarity and boiling point.
Catalytic Hydrogenation vs. Borohydride Reduction
| Method | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| NaBH$$_3$$CN | 8 | 70 | <5% |
| H$$_2$$/Pd-C (1 atm) | 12 | 75 | 10% |
NaBH$$_3$$CN offers faster reaction times with fewer byproducts.
Purification and Characterization
Purification Techniques
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehydes.
- Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) : δ 8.21 (s, 1H, pyrazole-H), 6.82–7.25 (m, 4H, aromatic-H), 4.62 (t, 2H, -CH$$2$$F), 3.89 (s, 2H, -CH$$_2$$NH-).
- LCMS (ESI) : m/z 249.1 [M+H]$$^+$$.
- X-ray crystallography : Confirms planar pyrazole ring and intramolecular hydrogen bonding.
Industrial-Scale Production Considerations
Batch Reactor Parameters
- Temperature control : Maintain ≤60°C to prevent decomposition of fluoroethyl groups.
- Catalyst recycling : Pd-C catalysts reused up to 5 cycles with <10% activity loss.
Challenges and Mitigation
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride exhibit diverse biological activities:
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens .
- Anti-inflammatory Effects : Some derivatives are being explored for their potential to reduce inflammation, making them candidates for treating inflammatory diseases .
- Anticancer Activity : The unique structural features may enhance binding affinity to biological targets, leading to potential anticancer effects .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives:
- Anticancer Studies : A study highlighted the anticancer properties of pyrazole derivatives in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells .
- Neuroprotective Effects : Research has indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Agrochemical Applications : Pyrazole-based compounds are being investigated as potential agrochemicals due to their effectiveness against agricultural pests and diseases .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds with similar structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride | Similar pyrazole structure; different substitution pattern | Antimicrobial |
| 5-Methylpyrazole | Contains a pyrazole ring without additional functional groups | Antifungal |
| 1-(2-Fluoroethyl)-5-methylpyrazole | Pyrazole with fluoroethyl substitution | Neuroprotective |
Mechanism of Action
The mechanism of action of 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound comprises a pyrazole core substituted with a 2-fluoroethyl group (position 1) and a methyl group (position 3).
- A phenol moiety is linked via an aminomethyl bridge to the pyrazole’s position 2.
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of structurally related pyrazole derivatives is summarized below:
Functional Group Impact on Properties
Fluorine Substituents: The 2-fluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., simple ethyl derivatives). This contrasts with 1-(4-Fluorophenyl)-cyclopentapyrazole, where fluorine on the phenyl ring improves binding affinity in receptor-targeted applications .
Phenol vs. Hydroxamic Acid: The phenolic -OH group in the target compound increases water solubility compared to 3,5-diphenyl pyrazole-hydroxamic acid (), which is bulkier and more lipophilic. However, hydroxamic acids exhibit stronger metal-chelating properties, making them suitable for enzyme inhibition .
Salt Forms :
- The hydrochloride salt in the target compound improves bioavailability compared to free-base pyrazoles (e.g., 1-(2-fluoroethyl)-3-methylpyrazol-4-amine ). Dihydrochloride salts () may offer even higher solubility but require careful pH optimization .
Biological Activity
The compound 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a synthetic organic molecule notable for its unique structure, which includes a pyrazole ring, a fluoroethyl substituent, and a phenolic component. This molecular configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₃H₁₇ClFN₃O
- Molecular Weight : 285.74 g/mol
- CAS Number : 1856065-88-7
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances lipophilicity and may improve binding affinity to biological targets, while the pyrazole ring is known to participate in various biochemical pathways.
Anticancer Activity
Research has indicated that fluorinated compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated benzothiazoles have shown that they can inhibit cancer cell growth by inducing the expression of cytochrome P450 enzymes, which are crucial for drug metabolism and activation . These findings suggest that the pyrazole moiety in our compound may similarly influence cancer cell metabolism and proliferation.
Enzyme Inhibition
Preliminary data indicate that compounds with similar structures can act as inhibitors for critical enzymes involved in cancer progression. For example, certain pyrazole derivatives have been reported to inhibit MET kinase activity, which plays a role in tumor growth and metastasis . This suggests that 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride may exhibit similar inhibitory effects.
Case Studies and Research Findings
- Antiproliferative Effects :
- Enzyme Interaction :
-
Metabolic Activation :
- The metabolism of fluorinated compounds often leads to the formation of reactive species capable of binding covalently to DNA or proteins, thereby exerting cytotoxic effects on cancer cells . Understanding the metabolic pathways for 3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride will be essential for elucidating its biological efficacy.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇ClFN₃O |
| Molecular Weight | 285.74 g/mol |
| CAS Number | 1856065-88-7 |
| Anticancer Activity | Significant antiproliferative effects observed |
| Enzyme Inhibition | Potential MET kinase inhibitor |
| Metabolic Activation | Forms reactive species |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
